molecular formula C9H8O2 B6230776 3-methyl-2,3-dihydro-1-benzofuran-2-one CAS No. 32267-71-3

3-methyl-2,3-dihydro-1-benzofuran-2-one

Cat. No.: B6230776
CAS No.: 32267-71-3
M. Wt: 148.16 g/mol
InChI Key: NBVPQDYEDMAMFR-UHFFFAOYSA-N
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Description

Significance of the Benzofuran (B130515) Scaffold in Natural Products and Synthetic Chemistry Research

The benzofuran scaffold is a fundamental structural motif found in a multitude of natural products and synthetic compounds, making it a subject of considerable interest in medicinal and synthetic chemistry. numberanalytics.comresearchgate.net Its presence in various biologically active molecules has established it as a "privileged scaffold," indicating its ability to interact with a wide range of biological targets. taylorandfrancis.com

Natural products containing the benzofuran ring system are widespread, particularly within the plant kingdom, and are often key constituents of traditional medicines. rasayanjournal.co.in These natural compounds serve as a primary source for some existing drugs and as lead compounds for the development of new clinical candidates. rsc.org The diverse pharmacological activities exhibited by benzofuran derivatives underscore their importance in drug discovery. rsc.orgbohrium.com

In synthetic chemistry, the versatility of the benzofuran ring system makes it a valuable building block for creating complex molecules. numberanalytics.com Chemists and medical researchers are drawn to the benzofuran nucleus due to the broad spectrum of biological activities displayed by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.nettaylorandfrancis.com The ability to synthesize a wide array of benzofuran analogs allows for the systematic investigation of structure-activity relationships, which is crucial for optimizing therapeutic potential. researchgate.net

Relevance of 2,3-Dihydrobenzofuran-2-one Derivatives in Heterocyclic Chemistry

The 2,3-dihydrobenzofuran-2-one core, also known as a benzofuranone, represents a significant subclass of benzofuran derivatives with distinct chemical and biological characteristics. This structural framework is present in numerous bioactive natural products and has been the focus of extensive synthetic efforts in heterocyclic chemistry. nih.gov The development of efficient synthetic methods to access these derivatives is a key area of research, as it opens avenues for creating structurally diverse compound libraries for biological screening. nih.gov

Recent advancements in synthetic methodologies, such as dearomative cyclization reactions, have provided powerful tools for constructing polycyclic compounds containing the 2,3-dihydrobenzofuran (B1216630) core. nih.gov These strategies allow for the fusion of the 2,3-dihydrobenzofuran-2-one framework with other heterocyclic systems, leading to novel and complex molecular architectures. nih.gov The exploration of these derivatives is driven by their potential to exhibit a range of biological activities, including anti-inflammatory and other therapeutic effects. acs.org

Overview of Key Academic Research Trajectories for the Compound and its Analogs

Academic research on 3-methyl-2,3-dihydro-1-benzofuran-2-one and its analogs is multifaceted, encompassing synthetic methodology development, biological evaluation, and the exploration of their potential applications. A significant research trajectory involves the design and synthesis of novel derivatives to probe their biological activities. For instance, researchers have synthesized various substituted 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives and evaluated their cytotoxic effects on different cancer cell lines. mdpi.com

Another key area of investigation is the development of stereoselective synthetic routes to control the three-dimensional arrangement of atoms in these molecules, which can be critical for biological activity. The synthesis of chiral 3-hydroxy-2,3-dihydrobenzofurans with a tertiary alcohol at the C-3 position is one such example. organic-chemistry.org

Furthermore, the 2,3-dihydrobenzofuran scaffold is being utilized as a template for designing ligands for specific biological targets. For example, a series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective cannabinoid receptor 2 (CB2) agonists, with potential applications in the treatment of neuropathic pain. nih.gov Research also extends to understanding the chemical reactivity of these compounds, such as their participation in photochemical reactions. rasayanjournal.co.in

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name 3-methyl-3H-1-benzofuran-2-onePubChem nih.gov
Molecular Formula C9H8O2PubChem nih.gov
Molecular Weight 148.16 g/mol PubChem nih.gov
CAS Number 32267-71-3Sigma-Aldrich sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32267-71-3

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

3-methyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C9H8O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-6H,1H3

InChI Key

NBVPQDYEDMAMFR-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2OC1=O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 2,3 Dihydro 1 Benzofuran 2 One and Derivatives

Classical Approaches to 2,3-Dihydrobenzofuranone Ring Systems

Traditional methods for the synthesis of 2,3-dihydrobenzofuranone rings have long been established, primarily relying on intramolecular cyclization and condensation reactions.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone in the synthesis of 2,3-dihydrobenzofuranones. A common strategy involves the cyclization of α-phenoxycarbonyl compounds. oregonstate.edu For instance, the treatment of substrates with a suitable acid or base can induce ring closure to form the desired five-membered furanoid ring. The regioselectivity of this reaction is a critical consideration. When only one ortho position on the aromatic ring is available for cyclization, a single regioisomer is predictably formed. oregonstate.edu However, in cases where both ortho positions are unsubstituted, the reaction often favors the sterically less-hindered product. oregonstate.edu

Another classical approach involves the rearrangement of 2-alkyl-3-aryl-2,3-dihydrobenzofuran epoxides. These epoxides can undergo rearrangement catalyzed by agents like tetraethylammonium (B1195904) bromide to yield 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones through the migration of the 2-alkyl group to the 3-position. arkat-usa.org Furthermore, a zinc bromide-promoted rearrangement of 2-(benzotriazolyl)-2,3-dihydrobenzofuran-3-ols can lead to the formation of 3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-ones via an alkyl group migration. arkat-usa.org

Condensation Reactions with o-Hydroxyacetophenones

The condensation of o-hydroxyacetophenones with various reagents represents another classical route to 2,3-dihydrobenzofuranone derivatives. The Claisen-Schmidt condensation, a well-established reaction, can be utilized to synthesize chalcone (B49325) derivatives from o-hydroxyacetophenones and substituted benzaldehydes. researchgate.net While this method is primarily used for chalcone synthesis, subsequent modifications and cyclizations can lead to the benzofuranone scaffold.

Furthermore, o-hydroxyacetophenones can be condensed with chiral diamines to form Schiff-base ligands. mdpi.com These ligands, while not directly being the target compound, are important intermediates in asymmetric catalysis, which can be applied to the synthesis of chiral 2,3-dihydrobenzofuranone derivatives. The reaction of 2,4-dihydroxyacetophenone with hydrazine (B178648) hydrate, followed by reaction with various aldehydes, can also lead to complex heterocyclic structures. nih.gov

Modern Catalytic Strategies for Ring Formation

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 2,3-dihydrobenzofuranones. These modern strategies offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Tandem Cyclization Reactions

Palladium catalysis has emerged as a powerful tool for constructing the 2,3-dihydrobenzofuranone ring system through various tandem or cascade reactions. One notable strategy involves the palladium-catalyzed C-H functionalization and cyclization of terminal alkynes with benzoquinone, which acts as both a reactant and an oxidant. nih.gov This method allows for the synthesis of 2,3-disubstituted 5-hydroxybenzofuran derivatives without the need for a base, ligand, or external oxidant. nih.gov

Another approach is the palladium-catalyzed intermolecular tandem cyclization that enables the highly regioselective synthesis of complex spiro[isobenzofuran-1,3′-isochroman] scaffolds. rsc.org This process involves the sequential formation of C-O, C-C, and C-O bonds in a one-pot reaction. rsc.org Additionally, palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols can produce 2-methylene-2,3-dihydrobenzofuran-3-ols, which can be further transformed into various 2-functionalized benzofurans. nih.gov The synthesis of benzofurans via a palladium-catalyzed C–H activation/oxidation tandem reaction of 2-hydroxystyrenes and iodobenzenes has also been reported. rsc.org

Copper-Catalyzed Cyclization Processes

Copper catalysts offer an efficient and cost-effective alternative for the synthesis of benzofuranone derivatives. A copper-catalyzed three-component reaction of para-quinone methides, an azo reagent, and water can produce cyano-containing benzofuran-2-one derivatives through a radical cascade process. ciac.jl.cn This method involves 1,6-conjugate addition, aromatization, cleavage of an inert C(aryl)–C(t-butyl) bond, and subsequent cyano-insertion/cyclization/hydrolysis. ciac.jl.cn

Copper(I)-catalyzed intramolecular cyclization of oxonium ylides generated from diazoacetates provides a highly diastereo- and enantioselective route to 2,3-dihydrobenzofurans bearing tetrasubstituted carbon stereocenters. researchgate.net Furthermore, a facile synthesis of benzofurans has been achieved through a copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org

Rh(III)-Catalyzed Cyclization Approaches

Rhodium(III) catalysis has proven to be a versatile method for the synthesis of dihydrobenzofuran derivatives. A Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes allows for the construction of dihydrobenzofurans in a redox-neutral [3 + 2] annulation. organic-chemistry.org This approach demonstrates good chemoselectivity and functional group compatibility. organic-chemistry.org

Another efficient rhodium(III)-catalyzed reaction involves the coupling of N-phenoxyacetamides with propargyl carbonates to yield 3-alkylidene dihydrobenzofuran derivatives via a C-H functionalization/cascade cyclization. nih.govfigshare.com This redox-neutral process leads to the formation of three new bonds under mild conditions. nih.gov Additionally, Rh(III)-catalyzed cascade cyclization/electrophilic amidation has been developed for the synthesis of 3-amidofurans. nih.gov

Interactive Data Table of Synthetic Methodologies

Catalyst/ReagentStarting MaterialsProduct TypeKey Features
Tetraethylammonium bromide2-alkyl-3-aryl-2,3-dihydrobenzofuran epoxides3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-onesRearrangement via alkyl group migration arkat-usa.org
Zinc bromide2-(benzotriazolyl)-2,3-dihydrobenzofuran-3-ols3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-onesRearrangement via alkyl group migration arkat-usa.org
Palladium catalystTerminal alkynes, Benzoquinone2,3-disubstituted 5-hydroxybenzofuran derivativesTandem C-H functionalization/cyclization nih.gov
Palladium catalyst2-(1-hydroxyprop-2-ynyl)phenols2-methylene-2,3-dihydrobenzofuran-3-olsCycloisomerization nih.gov
Copper(I) catalystDiazoacetates, 2-iminyl- or 2-acyl-substituted phenols2,3-dihydrobenzofurans with tetrasubstituted stereocentersDiastereo- and enantioselective cyclization researchgate.net
Copper catalystpara-Quinone methides, Azo reagent, WaterCyano-containing benzofuran-2-one derivativesThree-component radical cascade ciac.jl.cn
Rhodium(III) catalystN-phenoxyacetamides, 1,3-DienesDihydrobenzofuransRedox-neutral [3 + 2] annulation organic-chemistry.org
Rhodium(III) catalystN-phenoxyacetamides, Propargyl carbonates3-alkylidene dihydrobenzofuran derivativesC-H functionalization/cascade cyclization nih.gov

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles is crucial in the development of synthetic routes for 3-methyl-2,3-dihydro-1-benzofuran-2-one and its derivatives to minimize environmental impact. These principles focus on using less hazardous chemicals, preventing waste, and improving energy efficiency. greenchemistry-toolkit.org

One approach involves the use of renewable starting materials. For instance, the synthesis of 5-hydroxy-3-methyl-3H-benzofuran-2-one, a derivative, has been achieved from pyruvic acid and 1,4-cyclohexanedione. acs.org This method presents a greener alternative to traditional syntheses that may rely on petroleum-based feedstocks. greenchemistry-toolkit.org

Microwave-assisted synthesis is another green technique that has been employed for the preparation of benzofuran (B130515) derivatives. rsc.orgnih.gov This method often leads to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. rsc.org

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, aligns with green chemistry principles by reducing the need for purification of intermediates, thereby minimizing solvent use and waste generation. rsc.org The regioselective synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes is an example of a process that can be optimized to reduce waste and improve atom economy. oregonstate.edu

Stereoselective Synthesis and Enantiomeric Resolution

The synthesis of specific stereoisomers of this compound is of significant interest due to the different biological activities often exhibited by enantiomers.

Enantiomer Separation Techniques

The separation of enantiomers from a racemic mixture, known as resolution, is a critical step in obtaining stereochemically pure compounds. libretexts.org Common methods for the resolution of chiral compounds include:

Diastereomeric Salt Formation: This is a widely used technique for resolving racemic mixtures of acidic or basic compounds. It involves reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.org For instance, racemic acids can be resolved using chiral bases like brucine, strychnine, or synthetic amines such as 1-phenylethanamine. libretexts.org Conversely, racemic bases can be resolved using chiral acids like (+)-tartaric acid. libretexts.org

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) to separate enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.

Enzymatic Resolution: Enzymes can be used to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method is highly specific and often proceeds under mild conditions.

Absolute Configuration Assignment Methodologies

Determining the absolute spatial arrangement of atoms in a chiral molecule is essential for understanding its properties and interactions. The Cahn-Ingold-Prelog (CIP) priority rules are fundamental to assigning the absolute configuration, designated as R (rectus) or S (sinister). wikipedia.orglibretexts.org

Several analytical techniques are employed to determine the absolute configuration:

X-ray Crystallography: This is considered the most definitive method for determining absolute configuration. It provides a detailed three-dimensional structure of the molecule in its crystalline state. wikipedia.org

Chiral Tag Molecular Rotational Resonance Spectroscopy: This technique involves the noncovalent derivatization of the analyte with a chiral tag molecule. The resulting diastereomeric complexes can be analyzed to determine the absolute configuration of the analyte. nih.gov

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD): These spectroscopic techniques measure the differential absorption or rotation of left and right circularly polarized light by a chiral molecule. The resulting spectra can be compared with theoretical calculations to assign the absolute configuration. wikipedia.org

Rearrangement and Ring Expansion in Synthetic Pathways

Rearrangement and ring expansion reactions are important transformations in the synthesis of complex benzofuranone derivatives. acs.orgnih.gov These reactions can lead to the formation of novel and structurally diverse molecules.

A notable example involves the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one. acs.orgnih.govresearchgate.net In this pathway, a plausible mechanism involving the cyclization, rearrangement, and ring expansion of a hemiacetal intermediate has been proposed. acs.orgnih.gov

Another significant rearrangement is observed in the Lewis acid-promoted transformation of 2,3-dihydrobenzofuran-3-ols. arkat-usa.org This reaction provides a synthetic route to 3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-ones. arkat-usa.org The mechanism can proceed through the formation of an oxirane intermediate, followed by ring-opening and migration of a substituent. arkat-usa.org For example, the rearrangement of 2-alkyl-3-aryl-2,3-dihydrobenzofuran epoxides can lead to 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones via the shift of the 2-alkyl group. arkat-usa.org

The table below summarizes key rearrangement and ring expansion reactions in the synthesis of benzofuranone derivatives.

Starting MaterialReagents/ConditionsProduct(s)Reaction TypeReference
5-Hydroxy-3-methyl-3H-benzofuran-2-oneHydrides(+/-)-5-hydroxy-3a-methyl-2,3,3a,8a-tetrahydro-furo[2,3-b]benzofuran, (+/-)-7-hydroxy-5-methyl-4,5-dihydro-2,5-methano-1,3-benzodioxepineCyclization, Rearrangement, Ring Expansion acs.orgnih.gov
2,3-Dihydrobenzofuran-3-olsLewis Acid (e.g., ZnBr2)3-Alkyl-3-aryl-2,3-dihydrobenzofuran-2-onesRearrangement arkat-usa.org

Reactivity and Chemical Transformations of 3 Methyl 2,3 Dihydro 1 Benzofuran 2 One

Electrophilic and Nucleophilic Substitution Reactions

The presence of both an aromatic ring and a lactone (a cyclic ester) in the structure of 3-methyl-2,3-dihydro-1-benzofuran-2-one allows for a variety of substitution reactions. The electron-donating nature of the oxygen atom fused to the benzene (B151609) ring influences the regioselectivity of these reactions.

Halogenation Reactions (e.g., N-Bromosuccinimide mediated)

Halogenation of benzofuran (B130515) derivatives is a critical step in the synthesis of various biologically active compounds. researchgate.net N-Bromosuccinimide (NBS) is a common reagent used for bromination at either allylic or benzylic positions, as well as for electrophilic substitution on aromatic rings. mdpi.comwikipedia.org In the case of benzofuran derivatives, NBS in the presence of a radical initiator like benzoyl peroxide can lead to bromination of a methyl group attached to the furan (B31954) ring. mdpi.com For instance, the bromination of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives with NBS in carbon tetrachloride results in the formation of the corresponding bromomethyl derivatives. mdpi.com

In some cases, depending on the substituents present on the benzene ring, electrophilic substitution on the aromatic ring can also occur. For example, the presence of strongly activating groups like methoxy (B1213986) groups can facilitate electrophilic substitution on the benzene ring in addition to bromination at the methyl group. mdpi.com

Table 1: Halogenation of Benzofuran Derivatives

Starting Material Reagent Product Reference
1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives N-Bromosuccinimide (NBS), Benzoyl peroxide 1-[3-(bromomethyl)-1-benzofuran-2-yl]ethanone derivatives mdpi.com
1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone N-Bromosuccinimide (NBS), Benzoyl peroxide Product with bromine on both the methyl group and the benzene ring mdpi.com

Functionalization at Methyl and Aromatic Positions

The methyl group and the aromatic ring of this compound are both amenable to functionalization. The reactivity of the aromatic ring towards electrophilic substitution is influenced by the existing substituents. Computational models using Density Functional Theory (DFT) can predict the most likely positions for electrophilic attack. For benzofuran, these calculations often identify the C4 position as a primary site for electrophilic substitution.

The functionalization of the aromatic ring can also be achieved through cyclization reactions. For example, the reaction of 3-hydroxy-2-pyrones with certain nitroalkenes can lead to the regioselective synthesis of substituted benzofuranones, allowing for the introduction of various functional groups at different positions of the benzofuranone core. oregonstate.edu

Ring-Opening and Ring-Closure Dynamics

The furanoid ring of this compound can undergo ring-opening reactions under certain conditions. For instance, a cascade reaction involving transacetalisation, a Fries-type rearrangement, Michael addition, and subsequent ring-opening aromatization has been reported for the synthesis of benzofurans from β-pyrones and phenols. rsc.org

Conversely, ring-closure reactions are fundamental to the synthesis of the benzofuranone scaffold itself. A common synthetic strategy involves the intramolecular cyclization of an α-phenoxycarbonyl compound, often via a Friedel-Crafts-type condensation, to form the five-membered furanoid ring. oregonstate.edu The regioselectivity of this cyclization is dependent on the substitution pattern of the aromatic ring. oregonstate.edu

Reductive Transformations of the Furanoid Ring System

The furanoid ring of this compound can be subjected to various reductive transformations, leading to the corresponding dihydrobenzofurans or other reduced products.

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a widely used method for the reduction of double bonds. tcichemicals.com In the context of benzofurans, selective hydrogenation of the furan ring without affecting the benzene ring is a key transformation. Ruthenium nanoparticles supported on an ionic liquid phase have been shown to be effective catalysts for the selective hydrogenation of benzofuran derivatives to the corresponding dihydrobenzofurans. acs.org This catalytic system demonstrates high activity and selectivity for a range of substituted benzofurans. acs.org The hydrogenation of benzofuran using this system can achieve high conversion and yield of 2,3-dihydrobenzofuran (B1216630). acs.org

Table 2: Catalytic Hydrogenation of Benzofuran Derivatives

Substrate Catalyst Product Yield Reference
Benzofuran Ru@SILP-[ZnCl4]2– 2,3-Dihydrobenzofuran 88% acs.org
Substituted Benzofurans Ru@SILP-[ZnCl4]2– Corresponding Dihydrobenzofurans >90% acs.org
2-Methylbenzofuran Ru@SILP-[ZnCl4]2– 2-Methyl-2,3-dihydrobenzofuran Good acs.org
3-Methylbenzofuran Ru@SILP-[ZnCl4]2– 3-Methyl-2,3-dihydrobenzofuran Good acs.org

Hydride-Mediated Reductions

Hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly used for the reduction of carbonyl groups. chemguide.co.uk In the case of this compound, the lactone carbonyl group can be reduced. The reduction of aldehydes and ketones with these reagents typically yields primary and secondary alcohols, respectively. chemguide.co.uk While specific studies on the hydride-mediated reduction of this compound are not detailed in the provided context, the general reactivity of lactones suggests that reduction would lead to the corresponding diol.

Furthermore, biocatalytic reductions offer a green alternative for the enantioselective reduction of related ketones. For example, the reduction of benzofuran-2-yl methyl ketone using shredded carrots can yield the corresponding optically pure alcohol.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The exploration of the chemical space around the this compound core is crucial for optimizing its pharmacological profile. Medicinal chemists have systematically modified different parts of the molecule—the lactone ring, the aromatic benzene ring, and the methyl side chain—to understand how these changes influence biological activity.

Modification of the Lactone Moiety

One common modification of a lactone ring is its ring-opening to yield a corresponding hydroxy-substituted carboxylic acid or its ester or amide derivatives. This transformation fundamentally alters the geometry and electronic properties of the molecule, which can have a profound impact on its interaction with biological targets. For instance, the ring-opening of dihydrofuran acetals has been shown to be a viable strategy for the synthesis of functionalized 1-hydroxycarbazoles, highlighting the synthetic utility of such ring-opening reactions. mdpi.com

Another approach involves the modification of the carbonyl group within the lactone. While not a direct modification of the ring itself, derivatization of the carbonyl can influence the reactivity and properties of the lactone. For example, the synthesis of (Z)-3-benzylideneisobenzofuran-1(3H)-ones, which involves a reaction at a position adjacent to the lactone carbonyl, has been explored for antiplatelet activity.

It is important to note that the stability of the lactone ring is a critical factor. The synthesis of benzofuranones often involves cyclization reactions, and the conditions for these reactions can be optimized to improve yields and prevent unwanted side reactions. oregonstate.edu

While direct SAR data for lactone modifications of this compound is sparse, the chemical tractability of the lactone moiety suggests that future research in this area could uncover novel derivatives with enhanced biological activities.

Substitution on the Fused Benzene Ring

The fused benzene ring of this compound offers multiple positions for substitution, allowing for the fine-tuning of the molecule's physicochemical properties such as lipophilicity, electronic distribution, and steric profile. These modifications can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for a biological target.

Research on various benzofuran derivatives has demonstrated the importance of the substitution pattern on the benzene ring for biological activity. nih.gov For instance, the introduction of halogen atoms, such as bromine, has been shown to enhance the cytotoxic activity of benzofuran derivatives against cancer cell lines. nih.gov The position of the substituent is also critical. Studies on other heterocyclic ring systems have shown that the nature and position of substituents on an aromatic ring can dramatically alter biological activity.

In a study on 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives, the presence and position of substituents on the benzene ring were found to be crucial for their cytotoxic effects. mdpi.com The introduction of methoxy groups, for example, influenced the antiproliferative activity against various cancer cell lines. mdpi.com

The following table summarizes the impact of benzene ring substitutions on the anticancer activity of selected benzofuran derivatives, illustrating the general principles that could be applied to the this compound scaffold.

Compound/ScaffoldSubstitution on Benzene RingBiological ActivityReference
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one DerivativesMethoxy groupsModulated cytotoxic activity against various cancer cell lines. mdpi.com
Benzofuran DerivativesBromineIncreased cytotoxic activity against leukemia cells. nih.gov

These findings underscore the potential of systematic substitution on the fused benzene ring of this compound as a strategy to develop analogs with improved therapeutic properties.

Side Chain Functionalization (e.g., piperazine (B1678402) derivatives)

The methyl group at the 3-position of the this compound scaffold provides a convenient handle for introducing various side chains, thereby expanding the chemical diversity of the derivatives. One of the most explored modifications is the introduction of a piperazine moiety, a common pharmacophore in many biologically active compounds due to its ability to improve solubility and interact with various receptors. ijrrjournal.com

The synthesis of piperazine derivatives of benzofurans often involves the initial bromination of the methyl group, followed by nucleophilic substitution with a desired piperazine derivative. This approach has been successfully used to synthesize a variety of benzofuran-piperazine hybrids with potent biological activities. nih.gov

For example, a series of 3-(piperazinylmethyl)benzofuran derivatives were designed and synthesized as novel type II CDK2 inhibitors, demonstrating significant anticancer activity. nih.govresearchgate.net The piperazine moiety in these compounds was crucial for their biological activity, with different substituents on the piperazine ring leading to varying potencies. nih.gov

Another study on 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines revealed their potential as anti-inflammatory agents by targeting histamine (B1213489) H3 and H4 receptors. nih.gov

The table below presents examples of piperazine-containing benzofuran derivatives and their biological activities.

Compound/ScaffoldSide Chain FunctionalizationBiological ActivityReference
3-(Piperazinylmethyl)benzofuran derivativesPiperazine linked to aromatic semicarbazide/thiosemicarbazide tailsPotent CDK2 inhibitors with anticancer activity. nih.govresearchgate.net
1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazinesSubstituted piperazinesAnti-inflammatory agents targeting histamine receptors. nih.gov

The versatility of the methyl group at the 3-position allows for the introduction of a wide range of functional groups beyond piperazine, opening up extensive possibilities for SAR exploration and the development of novel drug candidates based on the this compound scaffold.

Computational and Theoretical Investigations of 3 Methyl 2,3 Dihydro 1 Benzofuran 2 One

Quantum Chemical Calculations of Molecular Structure and Stability

Quantum chemical calculations are a cornerstone of modern chemistry, offering a powerful lens through which to examine molecular structure and stability. unipd.it By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties with remarkable accuracy.

Optimized Geometry Determination

The optimized geometry of a molecule corresponds to its most stable three-dimensional arrangement of atoms, representing a minimum on the potential energy surface. For 3-methyl-2,3-dihydro-1-benzofuran-2-one, computational methods are employed to determine bond lengths, bond angles, and dihedral angles that define its structure.

ParameterValue
Molecular FormulaC₉H₈O₂
Molecular Weight148.16 g/mol
IUPAC Name3-methyl-3H-1-benzofuran-2-one
Data sourced from PubChem CID 577536 nih.gov

Conformational Analysis and Energy Minima

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. quizlet.com For this compound, the puckering of the dihydrofuran ring and the orientation of the methyl group are key conformational variables. Computational methods can identify various conformers and their relative energies, revealing the most stable, or global minimum, conformation. quizlet.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

OrbitalDescription
HOMOHighest Occupied Molecular Orbital
LUMOLowest Unoccupied Molecular Orbital

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Prediction of Reaction Mechanisms and Energy Profiles

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions, providing detailed information about the energy changes that occur as reactants are converted into products.

Transition State Characterization

A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Computational methods are used to locate and characterize these transition states, providing critical information about the energy barrier of a reaction, also known as the activation energy. The characterization of transition states is fundamental to understanding reaction kinetics.

Regioselectivity and Stereoselectivity Predictions

Many chemical reactions can potentially yield more than one product. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational modeling can predict these selectivities by comparing the activation energies of the different possible reaction pathways. rsc.org Lower activation energies indicate more favorable pathways, thus predicting the major product of the reaction.

Global and Local Reactivity Descriptors

Fukui Function and Parr Function Analysis

The Fukui function is a key local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo an electrophilic, nucleophilic, or radical attack. scm.com It is calculated by analyzing the change in electron density at each atom when an electron is added to or removed from the molecule. scm.com For electrophilic attacks, the relevant Fukui function (f⁻) is calculated from the difference in electron density between the neutral molecule and its cation. scm.com Conversely, for nucleophilic attacks, the Fukui function (f⁺) is derived from the difference between the neutral molecule and its anion. scm.com

The Parr function is another local reactivity descriptor that provides similar information to the Fukui function and is used to pinpoint the most reactive sites within a molecule.

Illustrative Fukui and Parr Function Values for Atomic Sites in this compound
Atomic Sitef⁻ (Electrophilic Attack)f⁺ (Nucleophilic Attack)Parr Function (Electrophilic)Parr Function (Nucleophilic)
C40.180.050.200.04
C50.120.080.130.09
C60.150.060.160.05
C70.100.110.110.12
C2 (Carbonyl)0.080.250.070.28

Note: The data in this table is illustrative and based on general principles of reactivity for similar compounds. Specific experimental or calculated values for this compound were not found in the searched literature.

Electrophilicity and Nucleophilicity Indices

For this compound, while precise calculated values are not available, the expected values based on its chemical structure would provide a quantitative measure of its reactivity. The following table presents hypothetical global reactivity descriptor values.

Illustrative Global Reactivity Descriptors for this compound
DescriptorValue (eV)
HOMO Energy-7.5
LUMO Energy-1.2
Electronegativity (χ)4.35
Chemical Hardness (η)3.15
Global Electrophilicity (ω)3.01
Global Nucleophilicity (N)2.89

Note: The data in this table is illustrative and based on general principles for similar compounds. Specific experimental or calculated values for this compound were not found in the searched literature.

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, or ligand, will bind to a larger molecule, typically a protein. These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For benzofuran (B130515) derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets.

Ligand-Target Binding Mode Prediction

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This information helps in understanding the strength of the interaction and the key structural features of the ligand that are important for binding. For instance, studies on other benzofuran derivatives have shown their potential to bind to receptors like the cannabinoid receptor 2 (CB2). nih.govnih.gov In such studies, a novel series of 2,3-dihydro-1-benzofuran derivatives were designed and synthesized, and their binding modes were predicted through ligand-steered modeling. nih.govnih.gov

While a specific docking study for this compound is not detailed in the available literature, a hypothetical docking study against a relevant protein target, such as a kinase or a receptor implicated in a disease pathway, would yield a predicted binding affinity (docking score) and a visual representation of the binding pose.

Illustrative Predicted Binding Affinities of this compound with Various Protein Targets
Protein Target (PDB ID)Predicted Binding Affinity (kcal/mol)
Cannabinoid Receptor 2 (CB2)-7.8
Monoamine Oxidase B (MAO-B)-8.2
Epidermal Growth Factor Receptor (EGFR)-7.5

Note: The data in this table is illustrative and based on docking studies of similar benzofuran derivatives against these targets. Specific docking scores for this compound were not found in the searched literature.

Protein Active Site Interactions

Beyond predicting the binding pose, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking, all of which contribute to the stability of the ligand-protein complex.

For example, in docking studies of aurone (B1235358) derivatives (structurally related to benzofuranones) with monoamine oxidase (MAO) enzymes, it was found that the benzofuranone portion of the molecule oriented towards the aromatic cage of the active site, forming key interactions with residues like TYR326 and PHE168. Similarly, docking of benzofuran-thiazole hybrids into the active site of matrix metalloproteinase-2 (MMP-2) revealed important interactions that contribute to their inhibitory activity.

A hypothetical analysis of this compound docked into a protein active site would reveal similar types of interactions, as illustrated below.

Illustrative Predicted Interactions between this compound and a Hypothetical Protein Active Site
Type of InteractionInteracting Residues in Protein Active Site
Hydrogen BondTYR 159
Hydrophobic InteractionLEU 83, ILE 102, VAL 165
Pi-Pi StackingPHE 210

Note: The data in this table is illustrative and based on the types of interactions commonly observed for benzofuran derivatives in protein active sites. Specific interaction data for this compound was not found in the searched literature.

Mechanistic Biological Activity Research on 3 Methyl 2,3 Dihydro 1 Benzofuran 2 One Derivatives

Enzyme Target Identification and Inhibition Mechanisms

Derivatives of the 3-methyl-2,3-dihydro-1-benzofuran-2-one scaffold have been the subject of significant research to identify and characterize their interactions with various enzyme targets. These investigations have elucidated several key inhibitory mechanisms.

The inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy in the management of Alzheimer's disease. nih.gov A number of this compound derivatives have been synthesized and evaluated for their potential in this area.

A series of novel benzofuran-based compounds were designed and tested for their in vitro AChE inhibitory activity. nih.gov Among these, compounds 7c and 7e demonstrated significant potency, with IC50 values of 0.058 µM and 0.086 µM, respectively, which are comparable to the known cholinesterase inhibitor donepezil (B133215) (IC50 = 0.049 µM). nih.gov Molecular docking studies of these compounds indicated that they establish strong binding within the active site of the acetylcholinesterase enzyme, similar to donepezil. nih.gov Further research into 3-aminobenzofuran derivatives also revealed potent dual inhibitors of both AChE and BChE. nih.gov For instance, compound 5f , which features a 2-fluorobenzyl moiety, was identified as a particularly effective inhibitor with mixed-type inhibition of AChE. nih.gov

Some naturally occurring benzofuran (B130515) derivatives isolated from Cortex Mori Radicis have also been assessed for their cholinesterase-inhibiting properties. nih.gov While many of these compounds showed weak or no inhibition of AChE, some exhibited moderate and selective inhibitory effects on BChE. nih.gov For example, compound 1 (6-hydroxy-3-(3-methylbut-2-en-1-ylidene)benzofuran-2(3H)-one) had a moderate inhibitory effect on BChE with an IC50 value of 45.5 µM. nih.gov The study suggested that the stereochemistry of the molecule can influence its inhibitory activity, with the cis isomer showing greater potency than the trans isomer. nih.gov

Histone deacetylase (HDAC) inhibitors are a promising class of compounds in cancer therapy due to their ability to alter the epigenetic landscape of cancer cells. acs.org Research has shown that new benzofuranone derivatives can act as HDAC inhibitors. acs.orgnih.gov These compounds typically consist of a functional group that binds to the zinc atom in the active site of the HDAC enzyme, a spacer, and a cap moiety that interacts with the protein's external surface. acs.org

Specifically, hydroxamic acid derivatives of benzofuranones have been identified as potent, nanomolar HDAC inhibitors and antiproliferative agents. acs.orgnih.gov In contrast, benzamide (B126) derivatives of the same scaffold showed micromolar inhibitory activities. acs.orgnih.gov For instance, one study detailed a benzofuranone HDACi compound, 5-(6-dimethylamino-2-methyl-3-oxo-2,3-dihydro-benzofuran-2-yl)-4-methyl-penta-2,4-dienoic acid hydroxamide, that induced histone acetylation at nanomolar concentrations and exhibited prolonged duration of this effect, which correlated with its ability to inhibit cancer cell growth. nih.gov

DNA gyrase is an essential bacterial enzyme that plays a crucial role in DNA replication, making it an attractive target for the development of new antibacterial agents. nih.gov The inhibition of this enzyme can prevent bacterial proliferation. nih.gov

A study focused on the design and synthesis of new benzofuran–pyrazole hybrids identified compounds with significant DNA gyrase inhibitory activity. nih.gov Notably, one of the synthesized compounds demonstrated potent inhibition of E. coli DNA gyrase B with an IC50 value of 9.80 µM, a potency level comparable to the well-known antibiotic ciprofloxacin. nih.gov This finding highlights the potential of the benzofuran scaffold in the development of novel antibacterial drugs targeting DNA gyrase. nih.gov

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and plays a key role in the production of prostaglandins, which are mediators of pain, fever, and inflammation. nih.gov Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. Current time information in Lycoming County, US.

Derivatives of 2,3-dihydro-1-benzofuran have been investigated as selective COX-2 inhibitors. Current time information in Lycoming County, US. A series of 5-keto-substituted 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans were found to possess good anti-inflammatory and analgesic activity after oral administration. Current time information in Lycoming County, US. These compounds were shown to inhibit both COX and 5-lipoxygenase (5-LOX) in vitro, with the COX inhibition being selective for the COX-2 isoform. Current time information in Lycoming County, US. Another study on a synthetic benzofuran compound, 3,3-dimethyl-2,3,4,6,7,8,9,10,11,12,13,14,15,16,17,18-hexadecahydro-1H-benzo[b]cyclopentadeca[d]furan-1-one, also demonstrated a selectively preferential inhibitory effect on COX-2 activity over COX-1. acs.org This compound was found to inhibit the production of prostaglandin (B15479496) E2 (PGE2) and the expression of COX-2 at the transcriptional level in bacterial lipopolysaccharide-stimulated macrophages. acs.org

Receptor Binding and Modulation Pathways

In addition to direct enzyme inhibition, derivatives of this compound have been shown to interact with specific receptors and modulate cellular signaling pathways.

Research has led to the design and synthesis of a novel series of 2,3-dihydro-1-benzofuran derivatives that act as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov The CB2 receptor is primarily expressed in immune tissues and its stimulation is associated with the suppression of neuroinflammation, making it a target for treating neuropathic pain. nih.gov One of the most selective compounds, MDA7, was found to have the S enantiomer as the active form. nih.gov These findings suggest that the 2,3-dihydro-1-benzofuran scaffold can effectively mimic other known CB2 agonist structures. nih.gov Other studies have also reported on benzofuran derivatives acting as agonists for the CB1 receptor. researchgate.net

Furthermore, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have been shown to modulate inflammatory pathways by inhibiting the release of the pro-inflammatory cytokine interleukin-6 (IL-6) in chronic myelogenous leukemia cells. nih.govresearchgate.net This activity, coupled with the induction of reactive oxygen species and apoptosis in cancer cells, points to the multi-faceted biological effects of these compounds. nih.govresearchgate.net

Cannabinoid Receptor 2 (CB2) Agonism and Selectivity

A notable area of research has been the development of 2,3-dihydro-1-benzofuran derivatives as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). nih.govresearchgate.netnih.gov The CB2 receptor is primarily expressed in immune cells and tissues, making it an attractive target for treating inflammatory conditions and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. nih.gov

In an effort to discover compounds with improved drug-like properties, researchers designed and synthesized a series of 2,3-dihydro-1-benzofuran derivatives with an asymmetric carbon atom. nih.govresearchgate.netnih.gov These compounds were engineered to mimic the structure of N-alkyl-isatin acylhydrazone derivatives, which are also known to be potent CB2-selective agonists.

Competitive binding experiments were conducted using membranes from Chinese hamster ovary (CHO) cells that selectively express the human CB2 receptor. These assays revealed that several derivatives bind to the CB2 receptor with high affinity. For instance, compounds MDA42 (compound 19) and MDA39 (compound 30) were identified as the most potent at the CB2 receptor. Further investigation of the most selective compound, MDA7 (compound 18), led to the separation of its enantiomers. It was determined that the S enantiomer, MDA104 (compound 33), was the active form.

The following table summarizes the binding affinities of selected 2,3-dihydro-1-benzofuran derivatives for the human CB1 and CB2 receptors.

Table 1: Binding Affinity (Ki) of 2,3-dihydro-1-benzofuran Derivatives at Human Cannabinoid Receptors

Compound hCB1 Ki [nM] hCB2 Ki [nM] Selectivity Index (CB1/CB2)
18 (MDA7) 1020 ± 120 18.2 ± 1.2 56
19 (MDA42) >10000 7.9 ± 0.9 >1265
20 4100 ± 500 110 ± 15 37
29 2400 ± 200 25 ± 2 96
30 (MDA39) 1600 ± 150 9.5 ± 0.5 168
33 (MDA104) 1050 ± 90 11.5 ± 1.1 91
34 >10000 1100 ± 90 >9

Data sourced from competitive binding experiments.

Histamine (B1213489) H3 and H4 Receptor Antagonism and Ligand Binding

Derivatives of the 2,3-dihydro-1-benzofuran scaffold have also been investigated as ligands for histamine receptors, specifically the H3 and H4 subtypes. These receptors are involved in neurotransmission and immunomodulation, respectively, and are considered targets for a variety of disorders, including neuronal and inflammatory diseases.

A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines were synthesized and evaluated for their binding affinity to H3 and H4 receptors. The results from competitive binding assays indicated that these compounds generally exhibit micromolar affinity for both H3 and H4 receptors, with a notable selectivity towards the H3 receptor.

One particular compound from this series, LINS01005, which is phenyl-substituted, demonstrated the highest affinity for the H4 receptor among the tested compounds, although it did not show significant selectivity over the H3 receptor. Importantly, these compounds did not exhibit significant cytotoxicity in mammalian cells. The anti-inflammatory potential of these dual-acting ligands has been explored, with LINS01005 showing promising activity in a murine asthma model by reducing eosinophil counts and COX-2 expression.

Serotonin (B10506) Receptor Interaction Profiles

Research has also explored the interaction of benzofuran derivatives with serotonin receptors. A study focused on synthesizing and evaluating several benzofuran derivatives linked to a 3-indoletetrahydropyridine through an alkyl chain. These compounds were assessed for their affinity to the serotonin transporter (SERT) and the 5-HT1A receptor. The investigation aimed to understand the structure-activity relationships of these novel derivatives.

Cellular Pathway Modulation Studies (in vitro)

In addition to receptor binding, the effects of this compound derivatives on various cellular pathways have been a subject of in vitro research, particularly in the context of cancer biology.

Reactive Oxygen Species (ROS) Generation

Studies have shown that certain benzofuran derivatives possess pro-oxidative properties. In research involving chronic myelogenous leukemia (K562) cells, two derivatives, designated as compounds 6 and 8, were found to increase the levels of reactive oxygen species (ROS) in a time-dependent manner. The generation of ROS was examined after 6 and 12 hours of exposure to the compounds at their IC50 concentrations, with the analysis based on the oxidation of compounds to fluorescent products. This pro-oxidative effect is believed to be a key part of their anticancer mechanism. The observed increase in hydrogen peroxide concentration suggests that the oxidative action in leukemia cells may be linked to the generation of superoxide.

Apoptosis Induction Pathways (e.g., Caspase Activation, Phosphatidylserine (B164497) Distribution)

The pro-oxidative effects of these derivatives are closely linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. The proapoptotic activity of compounds 6 and 8 was confirmed through multiple assays.

A Caspase-Glo 3/7 assay demonstrated the activation of caspases, which are key executioner enzymes in the apoptotic cascade. Furthermore, an Annexin V-FITC test was used to analyze the distribution of phosphatidylserine (PS). In healthy cells, PS is typically found on the inner leaflet of the plasma membrane, but it translocates to the outer leaflet during apoptosis, serving as an early marker of this process. The results of this test revealed that compounds 6 and 8 induce apoptosis in K562 cells. These findings align with previous reports that other benzofuran derivatives induce apoptosis in human leukemia cells through caspase-dependent pathways.

Modulation of Proinflammatory Cytokine Secretion (e.g., IL-6)

Beyond their direct effects on cancer cells, these derivatives also exhibit immunomodulatory properties. Specifically, compounds 6 and 8 were found to inhibit the release of the proinflammatory cytokine interleukin-6 (IL-6) in K562 cells. IL-6 is known to play a role in promoting inflammation and is implicated in the pathogenesis of various cancers. The inhibition of its secretion suggests another potential mechanism through which these compounds could exert an anticancer effect.

Tubulin as a Molecular Target

Derivatives of this compound have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making them a focus of anticancer research. nih.govnih.gov The disruption of microtubule dynamics by these compounds can lead to cell cycle arrest and apoptosis. nih.govmdpi.com

Research has shown that the introduction of a methyl group at the C-3 position of the benzofuran skeleton can enhance the activity of these derivatives. nih.gov For instance, 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan has demonstrated potent inhibition of cancer cell growth at nanomolar concentrations. nih.gov This compound interacts with tubulin at the colchicine (B1669291) binding site. nih.gov Similarly, other benzofuran derivatives have been found to induce apoptosis in leukemia cells by targeting tubulin. mdpi.comresearchgate.net One such derivative, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, has shown selective toxicity against leukemic cell lines. mdpi.comresearchgate.net

The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis through caspase-dependent pathways or by causing cell death mediated by autophagy. nih.govmdpi.com The inhibition of tubulin polymerization is a key mechanism behind these cellular events. nih.govresearchgate.net

Hypoxia-Inducible Factor (HIF-1) Pathway Inhibition

The Hypoxia-Inducible Factor (HIF-1) pathway is a crucial regulator of cellular adaptation to low oxygen conditions, which are often found in the tumor microenvironment. nih.govmdpi.com Inhibition of this pathway is a recognized strategy for anticancer drug development. nih.govmdpi.com

A novel synthetic chiral-free benzofuran derivative, MO-2097, has been identified as an inhibitor of hypoxia-induced HIF-1α accumulation in HeLa CCL2 cells. nih.gov This compound acts by inhibiting the hnRNPA2B1 protein. nih.gov Research on benzene-sulfonamide-based benzofuran derivatives has also shown inhibition of the HIF-1 pathway, leading to the suppression of proliferation in both p53-null and p53-mutated cancer cells. researchgate.net This suggests that targeting the HIF-1 pathway with these derivatives could be a promising approach for treating p53-independent malignant tumors. researchgate.net

Structure-Activity Relationship (SAR) Investigations for Mechanistic Insights

Influence of Substituent Position and Nature on Biological Activity

The biological activity of this compound derivatives is significantly influenced by the position and chemical nature of substituents on the benzofuran ring system. researchgate.netnih.gov

In a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives, the addition of electron-donating (like methyl or methoxy (B1213986) groups) or electron-withdrawing (like fluorine, chlorine, or bromine) substituents on the benzene (B151609) ring was evaluated. nih.gov The introduction of a methyl group at the C-3 position was found to increase activity. nih.gov Furthermore, in a study of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, derivatives with 5-nitroimidazole and 4-nitroimidazole (B12731) groups were highly active against resistant parasites, while those with 5-nitrofuran and 5-nitrothiophene moieties were more potent against drug-sensitive strains. nih.gov

The following table summarizes the influence of substituent position on the anticancer activity of selected benzofuran derivatives. nih.gov

CompoundSubstituent PositionCell LineIC50 (µM)
1Bromine on methyl at C-3K5625
1Bromine on methyl at C-3HL600.1
2Not specifiedPLK1 PBD16.4
3Not specifiedA-5491.8 (GI50)
3Not specifiedMCF-70.7 (GI50)
3Not specifiedPanc-11.3 (GI50)
3Not specifiedHT-291.6 (GI50)

Stereochemical Dependence of Activity

The stereochemistry of this compound derivatives can play a role in their biological activity. While detailed studies on the stereochemical dependence of this specific parent compound are limited in the provided context, research on related benzofuran structures highlights its importance.

For instance, in a series of 3,3-disubstituted-2,3-dihydro-1-benzofuran ring derivatives designed as cannabinoid receptor 2 (CB2) agonists, the biological activities of both enantiomers of a particular compound were investigated, suggesting that stereochemistry is a critical factor in their interaction with biological targets. nih.gov The rigid E-geometry of the exocyclic double bond in certain (E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamide derivatives was found to allow for a more efficient binding conformation to monoamine oxidase (MAO) enzymes compared to more flexible isomers. nih.gov

Role of Specific Functional Groups (e.g., halogens, heteroatoms, ester groups)

Specific functional groups are crucial in determining the biological activities of this compound derivatives. nih.govnih.gov

Halogens: The addition of halogens like bromine, chlorine, or fluorine to the benzofuran ring has been shown to significantly increase anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which enhance the binding affinity of the molecule to its target. nih.gov For example, bromoalkyl and bromoacetyl derivatives of benzofurans exhibit high cytotoxicity. mdpi.com The conversion of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate to its dibromo derivative drastically increased its antifungal activity. researcher.life

Heteroatoms: The presence of heteroatoms in substituents also plays a vital role. For instance, (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones containing nitroimidazole, nitrofuran, and nitrothiophene moieties have demonstrated significant antiplasmodium activity. nih.gov

Ester Groups: Ester substitutions at the C-2 position have been identified as crucial for the cytotoxic activity of benzofuran derivatives. nih.gov

The following table highlights the role of specific functional groups in the activity of selected benzofuran derivatives. nih.gov

CompoundFunctional GroupStrainIC50 (nM)
5h 6-chloro, 1-methyl-5-nitroimidazoleK10.654
10g 7-methoxy, 5-nitrothiophene3D7280

In Vitro Antimicrobial and Antifungal Activity Mechanisms

Derivatives of this compound have demonstrated a broad spectrum of in vitro antimicrobial and antifungal activities. nih.govresearcher.lifeimjst.orgrsc.org

The mechanisms of action are varied. Some benzofuran derivatives exert their antifungal effects by disrupting the intracellular calcium homeostasis of the fungal cells. researcher.life For example, while certain derivatives did not directly elicit calcium fluxes, they augmented the calcium flux induced by amiodarone, a drug based on the benzofuran ring system. researcher.life

Other derivatives have shown activity against both Gram-positive and Gram-negative bacteria. imjst.org For instance, N-(3-phthalidyl) amines, derived from 2-formylbenzoic acid, exhibited inhibitory effects on E. coli, S. aureus, and C. albicans. imjst.org In another study, a specific benzofuran derivative (compound 7) showed moderate activity against Gram-positive bacterial strains with MIC values ranging from 16 to 64 µg/mL. nih.govmdpi.com The antifungal activity of some benzofuran derivatives is also linked to the inhibition of fungal N-myristoyltransferase. researchgate.net

The following table summarizes the in vitro antimicrobial activity of selected N-(3-phthalidyl) amines. imjst.org

CompoundTest OrganismInhibition
B1-B4E. coli (Gram-negative)Good
B1-B4S. aureus (Gram-positive)Good
B1-B4C. albicans (Fungus)Good

Bacterial Strain Susceptibility and Specificity

Derivatives of the benzofuran core structure have demonstrated a range of antibacterial activities. The efficacy of these compounds is often dependent on the specific substitutions made to the benzofuran ring and the bacterial strains being tested. rsc.org

One study synthesized a series of new benzofuran derivatives, with one compound in particular, a bromo derivative of 1-(3-methyl-1-benzofuran-2-yl)ethanone (designated as compound 7), showing moderate but targeted activity. mdpi.com This compound was effective against several Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. mdpi.com However, it did not show activity against the S. aureus NCTC 4163 strain or against the clinical strains tested. mdpi.com

Another class of derivatives, benzofuran-triazole hybrids, has also been investigated. nih.gov Within a series of these hybrids, a compound featuring 3,4-dimethyl substituents (designated as 10b) was identified as the most potent antibacterial agent against Bacillus subtilis. nih.gov Similarly, research on synthetic aurones, which share the benzofuran core, found that a novel compound, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), selectively inhibited the growth of both Gram-positive and Gram-negative bacteria. ijper.org This compound exhibited a bactericidal effect against methicillin-sensitive Staphylococcus aureus (MSSA) and Pseudomonas aeruginosa, and a bacteriostatic effect against methicillin-resistant Staphylococcus aureus (MRSA). ijper.org

Further synthetic efforts have yielded compounds with broad-spectrum activity. For instance, a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives were designed, with one compound (designated as 152) showing excellent antibacterial activity against Staphylococcus aureus and MRSA. nih.gov

Derivative CompoundBacterial StrainActivity (MIC in µg/mL)Reference
Compound 7 (bromo derivative)Gram-positive strains16 - 64 mdpi.com
Compound 10b (3,4-dimethyl substituted)Bacillus subtilisPotent nih.gov
AU-23MSSA, P. aeruginosaBactericidal ijper.org
MRSABacteriostatic ijper.org
Compound 152S. aureus, MRSAExcellent nih.gov

Fungal Pathogen Inhibition

The benzofuran scaffold is a key component in many compounds, both natural and synthetic, that exhibit antifungal properties. nih.govresearchgate.net Research has focused on creating derivatives that can effectively inhibit the growth of pathogenic fungi.

A significant finding is that the introduction of bromine atoms into the benzofuran structure can drastically increase antifungal activity. For example, the conversion of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate (2b) into its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate (4), led to a marked increase in its ability to inhibit fungal growth. nih.gov These derivatives were tested against the pathogenic fungi Cryptococcus neoformans and Aspergillus fumigatus, with several showing significant inhibitory effects. nih.gov The mechanism of this antifungal action is thought to involve changes in the cytoplasmic calcium concentration of the fungal cells. nih.gov

In a different approach, novel benzofuran-1,2,3-triazole hybrids were synthesized and evaluated as potential fungicidal preservatives against wood-degrading fungi. ncsu.edu These compounds were tested against white-rot (Trametes versicolor) and brown-rot (Coniophora puteana and Gloeophyllum trabeum) fungi. ncsu.edu Among the synthesized series, N-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide (8f) proved to be the most active, particularly against the brown-rot fungi. ncsu.edu

Derivative CompoundFungal PathogenActivityReference
Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate (4)Cryptococcus neoformans, Aspergillus fumigatusSignificantly increased inhibition nih.gov
N-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide (8f)Coniophora puteana23.86% inhibition at 500 ppm ncsu.edu
Gloeophyllum trabeum47.16% inhibition at 500 ppm ncsu.edu

Anti-Mycobacterial Activity

Tuberculosis remains a significant global health challenge, necessitating the development of new and effective drugs, particularly against multi-drug resistant strains of Mycobacterium tuberculosis (MDR-MTB). Benzofuran derivatives have emerged as a promising class of compounds in this area.

A study focused on the design and synthesis of benzofuran-isatin hybrids linked by alkyl chains demonstrated potent anti-mycobacterial activity. nih.gov These hybrid molecules were evaluated against two MDR-MTB strains. The results were highly encouraging, with all tested hybrids displaying excellent activity, with MIC values ranging from 0.125 to 16 µg/mL. nih.gov One particular hybrid, designated as 7e, was exceptionally active against both tested MDR-MTB strains, showing MIC values of 0.125 and 0.25 µg/mL. This potency was significantly greater than that of the comparator drugs ciprofloxacin, rifampicin, and isoniazid. nih.gov The mechanism of action for some anti-tubercular agents involves the inhibition of essential enzymes like MmpL3, which is crucial for the transport of key components of the mycobacterial cell wall. nih.gov While the specific target for the benzofuran-isatin hybrids was not detailed in the primary study, their high potency suggests an effective mechanism of action against MDR-MTB. nih.gov

Derivative CompoundMycobacterial StrainActivity (MIC in µg/mL)Reference
Benzofuran-isatin hybrid 7eMDR-MTB Strain 10.125 nih.gov
MDR-MTB Strain 20.25 nih.gov
Ciprofloxacin (Control)MDR-MTB Strains1 and 4 nih.gov
Rifampicin (Control)MDR-MTB Strains64 and >128 nih.gov
Isoniazid (Control)MDR-MTB Strains>128 nih.gov

Advanced Analytical Methodologies in the Research of 3 Methyl 2,3 Dihydro 1 Benzofuran 2 One

High-Resolution Spectroscopic Techniques for Structure Elucidation

High-resolution spectroscopic methods are fundamental in confirming the molecular structure of 3-methyl-2,3-dihydro-1-benzofuran-2-one. nih.govresearchgate.net These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the intricate structure of this compound. researchgate.netoregonstate.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed for a comprehensive structural assignment. researchgate.net For instance, the proton NMR spectrum of a related compound, 3-(2-phenylhydrazinylidene)benzofuran-2(3H)-one, showed characteristic signals for the aromatic protons and the NH group. nih.gov Similarly, in the analysis of dihydrobenzofuran derivatives, ¹H and ¹³C NMR spectra, along with 2D techniques, were crucial for complete structural characterization. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 2,3-dihydro-1-benzofuran Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
NH12.04-
Ar-H6.79–7.69 (7H)106.59, 108.16, 114.55, 118.21, 119.86, 121.56, 121.77, 124.12, 125.14, 134.91, 157.77, 160.47
CH₃2.37 (6H)16.52, 16.85

Data adapted from a study on 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one. nih.gov

Mass spectrometry (MS) is essential for determining the molecular weight and investigating the fragmentation patterns of this compound. researchgate.net In the analysis of related benzofuran (B130515) derivatives, Electrospray Ionization (ESI) mass spectrometry has been used to confirm the molecular weight by identifying the [M+H]⁺ ion. nih.goviucr.org The fragmentation patterns observed in the mass spectrum provide valuable clues about the molecule's structure. chemguide.co.uksemanticscholar.org For example, the mass spectra of isomeric methyl benzofurans show a tendency to form stable benzopyrylium (chromylium) ions. core.ac.uk

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for establishing the three-dimensional arrangement of atoms in the solid state. nih.gov This technique involves diffracting X-rays through a single crystal of the compound to generate a unique diffraction pattern, which is then used to construct a detailed model of the crystal structure. youtube.com For instance, the crystal structure of 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one revealed that the 2,3-dihydro-1-benzofuran ring system is nearly planar. nih.gov Similarly, the structures of other benzofuran derivatives have been determined using single-crystal X-ray diffraction, providing precise information on bond lengths, bond angles, and intermolecular interactions. iucr.orgresearchgate.netvensel.org This method is considered the gold standard for unambiguous structure elucidation. nih.gov

Spectroscopic Methods for Reaction Monitoring and Kinetic Studies

Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions and studying their kinetics. oregonstate.edu Techniques like UV-visible, infrared (IR), and fluorescence spectroscopy can track changes in the concentration of reactants, intermediates, and products over time. fiveable.melongdom.org For example, Fourier Transform Infrared (FTIR) spectroscopy has been used to monitor the formation of a ketene (B1206846) and its subsequent transformation into a β-lactam. researchgate.net These real-time monitoring capabilities allow for the determination of reaction rates, rate constants, and activation energies, providing deep insights into the reaction mechanism. fiveable.me

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is a fundamental technique for the separation and purification of compounds, as well as for assessing their purity. nih.gov Techniques such as thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC) are routinely used in research involving this compound and its derivatives. nih.govescholarship.orgresearchgate.netresearchgate.net For instance, in the synthesis of benzofuran derivatives, column chromatography on silica (B1680970) gel is a common method for purifying the crude product. oregonstate.eduescholarship.orgresearchgate.net TLC is often used to monitor the progress of a reaction. nih.gov These separation methods are crucial for obtaining pure samples for further analysis and characterization. oup.com.au

Applications of 3 Methyl 2,3 Dihydro 1 Benzofuran 2 One in Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the 3-position of 3-methyl-2,3-dihydro-1-benzofuran-2-one makes it an intriguing substrate for asymmetric synthesis. In principle, the established chirality of this building block can be exploited to influence the stereochemical outcome of subsequent transformations, thereby enabling the diastereoselective synthesis of more complex chiral molecules.

While the primary focus in the literature has been on the enantioselective synthesis of 3-substituted dihydrobenzofurans unisi.itrsc.org, the use of enantiopure this compound as a chiral starting material is a nuanced area of its application. The inherent chirality can direct the approach of reagents, leading to the formation of new stereocenters with a high degree of stereocontrol. For instance, the enolate derived from this lactone can undergo diastereoselective alkylation or aldol (B89426) reactions, where the existing methyl-bearing stereocenter dictates the facial selectivity of the incoming electrophile.

Research has demonstrated the utility of the closely related 3-alkylidene benzofuranones in asymmetric [3+2] annulation reactions, catalyzed by quinine-derived urea, to produce complex spiro[benzofuran-pyrrolidine]indolinedione architectures with excellent stereocontrol. While not starting directly from this compound, these studies underscore the stereodirecting potential of the benzofuranone scaffold in the construction of multiple stereocenters.

As a Precursor to Structurally Diverse Heterocyclic Systems

The reactivity of the lactone and the aromatic ring in this compound allows for its elaboration into a variety of heterocyclic structures. It is a key intermediate for creating fused ring systems and for accessing the core structures of complex natural product analogues.

The this compound skeleton is a valuable platform for the construction of fused and polycyclic heterocyclic systems. The lactone functionality can be manipulated through various chemical transformations to build additional rings onto the benzofuran (B130515) core.

One notable application is in the synthesis of spirocyclic compounds. For example, derivatives of this compound can be employed in the synthesis of spiro[benzofuran-2,2'-indene] derivatives. These reactions often proceed via the generation of an intermediate that can undergo intramolecular cyclization to form the spirocyclic system.

Furthermore, the benzofuranone moiety can be a partner in cycloaddition reactions to generate polycyclic scaffolds. Light-mediated [2+2] dearomative cycloadditions of benzofurans with alkenes have been shown to produce complex three-dimensional frameworks. While this example starts with a benzofuran, the resulting polycyclic products highlight the potential for similar transformations starting from the benzofuranone core to access structurally diverse and complex molecules. Subsequent reactions, such as oxidations and further cycloadditions, can be used to build upon these scaffolds, leading to pentacyclic systems and beyond acs.org.

The 2,3-dihydro-1-benzofuran-2-one core is a prevalent motif in a variety of biologically active natural products. nih.gov Consequently, this compound and its derivatives are crucial intermediates in the synthesis of analogues of these natural products, which are often developed to enhance biological activity or to explore structure-activity relationships (SAR).

The natural chalcone (B49325) Lophirone E, for instance, features a benzofuran B-ring. Synthetic strategies targeting Lophirone E and its analogues often involve the construction of a substituted benzofuran core, for which this compound can serve as a valuable starting point. unisi.itnih.gov Similarly, the synthesis of other bioactive natural products like Ailanthoidol, Homoegonol, and Egonol, which are 2-aryl/alkylbenzofurans, relies on the formation of the benzofuran skeleton. Modified synthetic routes for these compounds often utilize versatile benzofuran intermediates that can be accessed from precursors like this compound. nih.gov

Moreover, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. mdpi.com These synthetic analogues, which are built upon the 3-methyl-benzofuran core, demonstrate the importance of this scaffold in medicinal chemistry for the development of new therapeutic agents. mdpi.comresearchgate.net The synthesis of these bioactive compounds often involves modifications at the C2 and C3 positions of the benzofuranone ring, as well as substitutions on the aromatic ring, to tune their biological activity. nih.gov

Conclusion and Future Research Directions

Summary of Current Academic Understanding

3-methyl-2,3-dihydro-1-benzofuran-2-one is recognized as a valuable building block in organic synthesis. Its bicyclic structure, containing a lactone within a five-membered ring fused to a benzene (B151609) ring, imparts a degree of ring strain and multiple reactive sites. The methyl group at the chiral center introduces stereochemical considerations into its reactions. Current literature highlights its role as an intermediate in the synthesis of more complex molecules and as a member of the broader benzofuranone class, which is known for a wide range of biological activities. rasayanjournal.co.in While specific studies on the biological profile of this compound itself are not extensively detailed in the provided search results, the general class of benzofuranones has been investigated for various pharmacological properties. rasayanjournal.co.innih.gov

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC9H8O2 nih.gov
Molecular Weight148.16 g/mol nih.gov
IUPAC NameThis compound nih.gov
CAS Registry Number111783-85-8 nih.gov

Emerging Research Opportunities in Synthesis and Reactivity

The synthesis of this compound and its analogs is an active area of research, with several established and emerging strategies.

Established Synthetic Routes:

Rearrangement of 3-hydroxy analogs: A notable method involves the zinc bromide-promoted rearrangement of 2-alkyl-2-(benzotriazol-1-yl)-2,3-dihydro-1-benzofuran-3-ols, which yields 3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-ones. arkat-usa.org

Cascade reactions: A recently developed method utilizes a reaction between 3-hydroxy-2-pyrones and nitroalkenes bearing ester groups to regioselectively prepare benzofuranones. oregonstate.edu This approach allows for the creation of complex substitution patterns. oregonstate.edu

Tandem cyclization/Suzuki-coupling: The synthesis can be achieved through a palladium-catalyzed tandem cyclization/Suzuki-coupling reaction of the corresponding phenols coupled with 3-bromo-2-methylpropene. nih.gov

Emerging Research Opportunities:

Catalytic Asymmetric Synthesis: While some synthetic methods exist, the development of highly enantioselective catalytic methods to access specific enantiomers of this compound remains a significant opportunity. This would be crucial for investigating the stereospecific interactions in biological systems.

Novel Annulation Strategies: The exploration of new annulation reactions, such as the [4+1] annulation of ortho-substituted para-quinone methides with bromonitromethane, presents a pathway to synthesize a variety of functionalized 2,3-dihydrobenzofurans and benzofuran-2(3H)-ones. rsc.org

Photochemical Methods: Light-mediated [2+2] dearomative cycloaddition reactions offer a modern and efficient strategy for constructing three-dimensional heterocyclic frameworks from simple and benzo-fused heteroaromatics. acs.org Expanding these methods to include the synthesis of this compound could provide novel and efficient synthetic routes. acs.org

Table 2: Key Synthetic Strategies for Benzofuran-2-ones

MethodDescriptionKey FeaturesReference
Rearrangement of 3-hydroxy analogsZinc bromide promoted rearrangement of 2-alkyl-2-(benzotriazol-1-yl)-2,3-dihydro-1-benzofuran-3-ols.Yields 3-alkyl-3-aryl substituted products. arkat-usa.org
Cascade ReactionReaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups.High regioselectivity and allows for complex substitution. oregonstate.edu
Tandem Cyclization/Suzuki-CouplingPalladium-catalyzed reaction of phenols with 3-bromo-2-methylpropene.Versatile for introducing various substituents. nih.gov
[4+1] AnnulationReaction of ortho-substituted para-quinone methides and bromonitromethane.One-pot synthesis of diverse benzoheterocycles. rsc.org
Photochemical [2+2] CycloadditionLight-mediated dearomatization of heteroaromatics.Provides access to complex 3D structures. acs.org

Future Avenues in Mechanistic Biological Exploration (excluding clinical focus)

The broader class of benzofuran (B130515) derivatives exhibits a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. rasayanjournal.co.innih.govnih.gov This provides a strong rationale for the future mechanistic exploration of this compound.

Emerging Research Directions:

Enzyme Inhibition Studies: Investigating the potential of this compound to inhibit specific enzymes could unveil novel mechanisms of action. For instance, some benzofuranone derivatives have been shown to inhibit kinases involved in cell signaling pathways.

Interaction with Cellular Membranes: The lipophilicity of the molecule suggests potential interactions with cellular membranes. Studies focusing on how it partitions into and potentially disrupts membrane function could provide insights into its biological effects.

Probe for Biological Pathways: Due to its core structure, radiolabeled or fluorescently tagged versions of this compound could be synthesized and used as chemical probes to investigate specific biological pathways or to identify novel protein targets.

Comparative Studies with Analogs: Synthesizing and testing a library of analogs with modifications at the methyl group and on the aromatic ring would allow for structure-activity relationship (SAR) studies. This could elucidate the key structural features responsible for any observed biological activity. For example, studies on other benzofuranones have shown that substituents at positions 5 and 6 can significantly impact anti-inflammatory activity. nih.gov

Potential for Novel Applications in Chemical Science

Beyond its potential biological relevance, this compound holds promise for novel applications within chemical science.

Future Research Directions:

Development of Novel Catalysts: The benzofuranone scaffold could be incorporated into the design of new ligands for asymmetric catalysis. The chiral center and the rigidity of the bicyclic system could provide a well-defined environment for metal coordination.

Materials Science: Polymerization of functionalized this compound derivatives could lead to the development of new materials with unique optical or electronic properties.

Chiral Derivatizing Agent: The enantiomerically pure forms of this compound could be utilized as chiral derivatizing agents in analytical chemistry for the resolution and analysis of other chiral molecules via techniques like NMR spectroscopy or chromatography.

Mechanistic Studies of Lactone Ring-Opening: A detailed investigation into the kinetics and mechanisms of the lactone ring-opening under various conditions (acidic, basic, enzymatic) could provide valuable fundamental knowledge and lead to its application as a controlled-release system for other molecules.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-methyl-2,3-dihydro-1-benzofuran-2-one?

The synthesis of benzofuranone derivatives typically involves cyclization or functionalization of pre-aromatic precursors. For this compound, a common approach is the acid- or base-catalyzed intramolecular lactonization of substituted benzofuran precursors. For example, analogous compounds like 3-methyleneisobenzofuran-1(3H)-one derivatives are synthesized via Knoevenagel condensation or palladium-catalyzed cross-coupling reactions . Reflux conditions with catalysts such as piperidine (in anhydrous ethanol) are often employed to optimize yield . Characterization should include NMR (¹H/¹³C) and FT-IR to confirm lactone ring formation and methyl substitution.

Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound?

Optimization requires systematic variation of parameters:

  • Catalyst selection : Piperidine or DBU (1,8-diazabicycloundec-7-ene) may enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) or ethanol under reflux improve reaction kinetics.
  • Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions like oxidation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the product. Advanced techniques like HPLC-MS or GC-MS (e.g., as in Daqu analysis ) validate purity.

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ ~1.3–1.5 ppm; lactone carbonyl protons at δ ~5.0–5.5 ppm). ¹³C NMR confirms the lactone carbonyl (δ ~170–175 ppm) and aromatic carbons.
  • FT-IR : A strong absorption band near 1750 cm⁻¹ confirms the lactone carbonyl group.
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths and angles, critical for confirming stereochemistry.

Advanced: How can researchers resolve discrepancies in crystallographic data for benzofuranone derivatives?

Discrepancies may arise from twinning, disorder, or poor diffraction quality. Strategies include:

  • Data reprocessing : Use SHELXD for phase refinement or Olex2 for model rebuilding.
  • Validation tools : Check CIF files with PLATON or the Cambridge Structural Database (CCDC) .
  • Temperature factors : High B-factors suggest disorder; consider alternative space groups or solvent masking.

Basic: What biological screening approaches are suitable for evaluating the bioactivity of this compound?

  • In vitro assays : Antimicrobial (MIC determination via broth dilution), antioxidant (DPPH/ABTS radical scavenging), or enzyme inhibition (e.g., acetylcholinesterase for neurological applications).
  • Cytotoxicity : MTT assays on cell lines (e.g., HeLa, HEK293) assess preliminary toxicity .
  • Molecular docking : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina.

Advanced: How can structure-activity relationship (SAR) studies guide functionalization of this benzofuranone?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the 5-position to enhance electrophilic reactivity .
  • Methyl group modification : Replace the 3-methyl with bulkier substituents (e.g., isopropyl) to study steric effects on bioactivity.
  • Lactone ring opening : Hydrolysis to the carboxylic acid derivative may alter solubility and bioavailability.

Basic: What analytical methods are recommended for quantifying trace impurities in synthesized batches?

  • GC-MS : Multiple headspace SPME (MHS-SPME) with a DB-5MS column quantifies volatile impurities (LOD < 100 ppb) .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect non-volatile byproducts.
  • NMR spiking : Add authentic standards to identify unknown peaks in ¹H spectra.

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

  • DFT calculations : Gaussian 09 with B3LYP/6-31G(d) optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Transition state analysis : Identify energy barriers for lactone ring-opening or Diels-Alder reactions using QM/MM methods.

Basic: What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Neutralize with sodium bicarbonate and absorb with inert material (vermiculite).

Advanced: How can researchers design derivatives to mitigate dermal sensitization risks identified in structurally related compounds?

  • Structural analogs : Replace the methyl group with less reactive substituents (e.g., hydroxyl or methoxy) to reduce electrophilicity .
  • In silico screening : Use Derek Nexus or TIMES-SS to predict sensitization potential.
  • In vitro assays : Keratinocyte (HaCaT) assays or LLNA (Local Lymph Node Assay) validate modifications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.